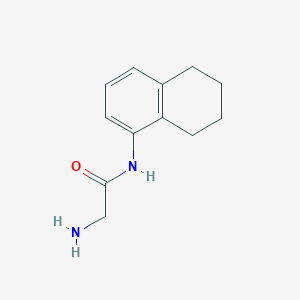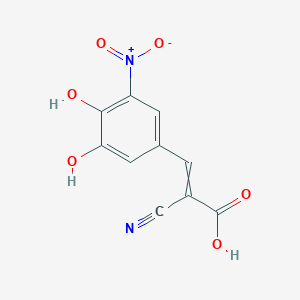
(4R,4''R)-2,2''-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis-oxazoline derivatives. These compounds are known for their chiral properties and are often used in asymmetric synthesis and catalysis. The unique structure of this compound, featuring multiple phenyl groups and oxazoline rings, makes it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings can be synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives.
Coupling Reaction: The two oxazoline units are then coupled with a central phenylpropane moiety. This step often requires the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Solvents: Selecting appropriate solvents to dissolve reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
化学反応の分析
Types of Reactions
(4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4 (potassium permanganate), CrO3 (chromium trioxide).
Reducing Agents: LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amino alcohols.
Substitution Products: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry
Asymmetric Synthesis: Used as a chiral ligand in catalytic asymmetric synthesis.
Catalysis: Functions as a catalyst in various organic reactions, including Diels-Alder reactions and hydrogenations.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with specific chiral properties.
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which (4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) exerts its effects typically involves:
Chiral Induction: The compound induces chirality in the reaction environment, leading to the formation of enantiomerically enriched products.
Molecular Targets: It interacts with specific molecular targets, such as enzymes or receptors, to catalyze or inhibit reactions.
Pathways: The compound may participate in various biochemical pathways, influencing the outcome of reactions.
類似化合物との比較
Similar Compounds
Bis-oxazolines: Other bis-oxazoline derivatives with different central moieties.
Chiral Ligands: Compounds like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol).
Uniqueness
Structural Complexity: The presence of multiple phenyl groups and oxazoline rings.
Chiral Properties: High enantiomeric purity and effectiveness in asymmetric synthesis.
Versatility: Wide range of applications in different fields of research and industry.
特性
分子式 |
C51H42N2O2 |
|---|---|
分子量 |
714.9 g/mol |
IUPAC名 |
4,5,5-triphenyl-2-[1-phenyl-2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole |
InChI |
InChI=1S/C51H42N2O2/c1-49(37-38-23-9-2-10-24-38,47-52-45(39-25-11-3-12-26-39)50(54-47,41-29-15-5-16-30-41)42-31-17-6-18-32-42)48-53-46(40-27-13-4-14-28-40)51(55-48,43-33-19-7-20-34-43)44-35-21-8-22-36-44/h2-36,45-46H,37H2,1H3 |
InChIキー |
DKXZWEBAHFFNLW-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)(C2=NC(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


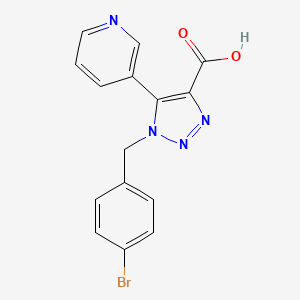
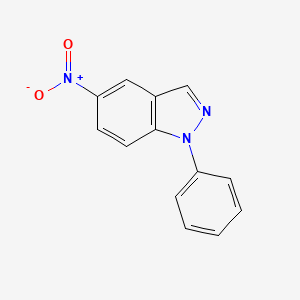

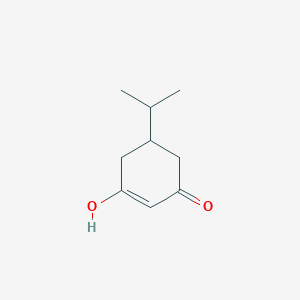
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
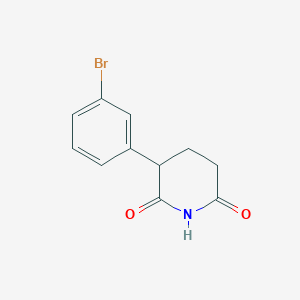
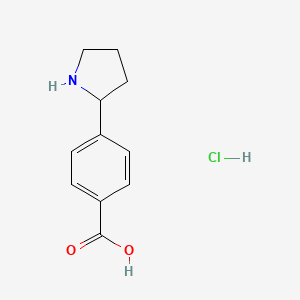
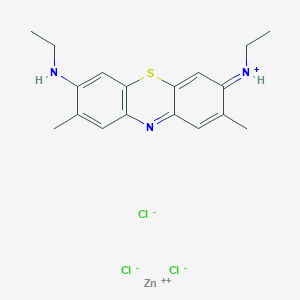
![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)

![Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)
